molecular formula C13H13ClO3 B6159423 (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 2613299-14-0

(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No. B6159423
CAS RN: 2613299-14-0
M. Wt: 252.7
InChI Key:
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Description

(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid (CCPA) is a cyclic organic compound that has been increasingly studied for its potential applications in synthetic chemistry, drug development, and biochemistry. CCPA is a chiral molecule, meaning it has two mirror-image forms, and it has been studied for its ability to act as a chiral catalyst in organic synthesis. Additionally, CCPA has been explored for its biological activities, including its potential as an inhibitor of protein-tyrosine phosphatases and its ability to influence cell signaling pathways. In

Scientific Research Applications

(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has been studied for its potential applications in synthetic chemistry, drug development, and biochemistry. (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has been studied as a chiral catalyst for organic synthesis, as it can be used to control the stereochemistry of products in reactions. Additionally, (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has been studied for its potential as an inhibitor of protein-tyrosine phosphatases, which are enzymes involved in cell signaling pathways. (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has also been studied for its ability to modulate the activity of certain enzymes involved in the metabolism of drugs, and it has been explored for its potential to modulate the activity of certain enzymes involved in the biosynthesis of natural products.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is still being studied. However, it is thought that (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid acts as an inhibitor of protein-tyrosine phosphatases, which are enzymes involved in cell signaling pathways. Additionally, (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is thought to modulate the activity of certain enzymes involved in the metabolism of drugs, and it has been explored for its potential to modulate the activity of certain enzymes involved in the biosynthesis of natural products.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid are still being studied. However, it is thought that (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid may have the potential to modulate the activity of certain enzymes involved in drug metabolism and the biosynthesis of natural products. Additionally, (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid may have the potential to inhibit certain protein-tyrosine phosphatases, which are enzymes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid in lab experiments include its availability from commercial sources, its ability to act as a chiral catalyst for organic synthesis, and its potential to modulate the activity of certain enzymes involved in drug metabolism and the biosynthesis of natural products. The limitations of using (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid in lab experiments include its potential to interact with other molecules in the reaction mixture, its potential to form unwanted byproducts, and its potential to be toxic in high concentrations.

Future Directions

Future research on (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid should focus on understanding its mechanism of action, exploring its potential applications in synthetic chemistry, drug development, and biochemistry, and optimizing its use in lab experiments. Additionally, further research should be conducted to understand the biochemical and physiological effects of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid, as well as its potential toxicity in high concentrations. Finally, further research should be conducted to explore the potential of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid to inhibit certain protein-tyrosine phosphatases, which are enzymes involved in cell signaling pathways.

Synthesis Methods

(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid can be synthesized from commercially available starting materials in a three-step process. The first step involves the reaction of 3-chlorobenzaldehyde with cyclopentanone in the presence of a base catalyst to form the cyclopentane ring. The second step involves the addition of a carboxylic acid group to the cyclopentane ring, which is achieved by reacting the cyclopentane ring with an acid chloride reagent. The third step involves the addition of a chiral center to the carboxylic acid group, which is achieved by reacting the carboxylic acid with a chiral amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid involves the introduction of a chlorobenzoyl group onto a cyclopentane ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Cyclopentanone", "3-chlorobenzoyl chloride", "Sodium borohydride", "Carbon dioxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of cyclopentanone with sodium borohydride in methanol to yield (1S,2S)-cyclopentane-1,2-diol", "Step 2: Reaction of (1S,2S)-cyclopentane-1,2-diol with 3-chlorobenzoyl chloride in the presence of sodium hydroxide in diethyl ether to yield (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1,2-diol", "Step 3: Oxidation of (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1,2-diol with carbon dioxide in the presence of hydrochloric acid to yield (1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid" ] }

CAS RN

2613299-14-0

Product Name

(1S,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid

Molecular Formula

C13H13ClO3

Molecular Weight

252.7

Purity

95

Origin of Product

United States

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